Zoniporide hydrochloride hydrate

Descripción general

Descripción

Zoniporide hydrochloride hydrate is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound has shown significant potential in providing cardioprotection by reducing infarct size and attenuating post-ischemic cardiac contractile dysfunction . It is primarily investigated for its potential in treating acute myocardial infarction (heart attack) by mitigating cardiac damage during ischemic events .

Métodos De Preparación

The synthesis of zoniporide hydrochloride monohydrate involves several steps:

Formation of Beta-Ketoester: Malonic acid monoethyl ester is converted into beta-ketoester by forming the corresponding trimethylsilyl ester with trimethylsilyl chloride and pyridine in ether, followed by deprotonation with n-butyllithium and acylation with cyclopropanecarbonyl chloride in dimethoxyethane.

Enamine Formation: The beta-ketoester is treated with refluxing N,N-dimethylformamide dimethyl acetal to afford enamine.

Diazotation and Reduction: Quinoline-5-amine is subjected to diazotation by treatment with sodium nitrite in water/hydrochloric acid, reduced with tin(II) chloride dihydrate in hydrochloric acid, and isolated as the corresponding dihydrochloride salt.

Análisis De Reacciones Químicas

Zoniporide hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving its functional groups.

Substitution Reactions: It can undergo nucleophilic substitution reactions, especially at the quinoline and pyrazole moieties.

Common Reagents and Conditions: Reagents such as sodium nitrite, tin(II) chloride dihydrate, and guanidine hydrochloride are commonly used in its synthesis.

Major Products: The primary product formed is the acylguanidine derivative, which is then converted into the final zoniporide hydrochloride monohydrate salt.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Cardioprotection

Zoniporide hydrochloride hydrate has shown significant efficacy in reducing myocardial injury during ischemic events. Studies indicate that it effectively decreases infarct size and improves cardiac function following ischemia-reperfusion injury. The mechanism involves the inhibition of NHE-1, which helps mitigate intracellular acidosis and calcium overload during ischemic conditions .

Case Study: Myocardial Ischemia-Reperfusion Injury

In a study involving rabbit models, zoniporide was administered to evaluate its cardioprotective effects. The results demonstrated a marked reduction in infarct size with an effective dose (ED50) of approximately 0.45 mg/kg/h, highlighting its potential as a therapeutic agent in acute myocardial infarction scenarios .

Mechanistic Insights

Inhibition of NHE-1

Zoniporide acts by selectively inhibiting NHE-1, which plays a critical role in regulating intracellular pH during cardiac stress. By blocking this exchanger, zoniporide prevents the detrimental effects associated with hyperactivity of NHE-1 during ischemic episodes, thereby protecting cardiac myocytes from damage .

Table 1: Comparison of Zoniporide with Other NHE-1 Inhibitors

| Compound | IC50 (NHE-1) | Selectivity Ratio (NHE-1/NHE-2) |

|---|---|---|

| Zoniporide | 14 nM | 857 |

| Eniporide | 59 nM | 203 |

| Cariporide | 12,000 nM | 100 |

Research Applications

Biochemical Studies

Zoniporide has been utilized in various biochemical research contexts, including studies on cell signaling pathways mediated by sodium-hydrogen exchangers. Its role in cytotoxicity assays and viral replication studies has also been explored, showcasing its versatility as a research tool .

Case Study: Cytotoxicity Assays

In experiments assessing the cytotoxic effects of various compounds on lymphocytic choriomeningitis virus (LCMV), zoniporide was employed to investigate the impact of NHE-1 inhibition on viral replication rates. The findings suggested that inhibiting NHE-1 could alter the intracellular environment favorably against viral proliferation .

Pharmacokinetics and Metabolism

Metabolic Pathways

Recent studies have identified aldehyde oxidase as a significant enzyme involved in the metabolism of this compound. Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens .

Table 2: Metabolic Stability Assessment

| Parameter | Value |

|---|---|

| Effective Incubation Time | 90 minutes |

| Metabolite Identified | 2-oxozoniporide |

| Detection Method | LC-MS/MS |

Mecanismo De Acción

Zoniporide hydrochloride hydrate exerts its effects by inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1). This exchanger plays a crucial role in regulating intracellular pH by extruding hydrogen ions in exchange for extracellular sodium ions. During ischemic conditions, NHE-1 becomes hyperactive, leading to intracellular acidosis and calcium overload, which can exacerbate cellular injury. By inhibiting NHE-1, zoniporide hydrochloride monohydrate interrupts this detrimental cascade, thereby protecting cardiac cells from ischemia-induced damage .

Comparación Con Compuestos Similares

Zoniporide hydrochloride hydrate is compared with other NHE-1 inhibitors such as eniporide and cariporide. It is more potent and selective at inhibiting human NHE-1, with a higher selectivity ratio compared to these compounds . Similar compounds include:

- Eniporide

- Cariporide

- Rimeporide

- Benzoylguanidine

This compound stands out due to its higher potency and selectivity, making it a promising candidate for cardioprotection and other therapeutic applications.

Actividad Biológica

Zoniporide hydrochloride hydrate, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), has garnered significant attention in biomedical research due to its cardioprotective properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of Zoniporide, including its mechanisms of action, effects in various models, and relevant case studies.

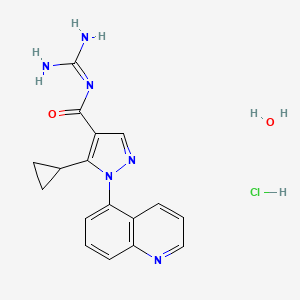

- Chemical Name : [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride

- Molecular Weight : 393.27 g/mol

- CAS Number : 241800-98-6

Zoniporide selectively inhibits NHE1, which plays a crucial role in regulating intracellular pH and sodium homeostasis. The inhibition of NHE1 leads to:

- Reduced Sodium Uptake : Zoniporide has an IC50 value of 14 nM for human NHE1, indicating its potency in blocking sodium uptake .

- Cardioprotection : It provides significant protection against myocardial ischemic injury, with an effective concentration (EC50) of 0.25 nM observed in vivo studies .

Cardiovascular Effects

Zoniporide's cardioprotective effects have been extensively studied:

- Ischemia-Reperfusion Injury : In animal models, Zoniporide administration significantly reduced infarct size during ischemia-reperfusion events. This effect is attributed to the prevention of intracellular acidosis and preservation of cell viability .

| Study | Model | Key Findings |

|---|---|---|

| Knight et al., 2001 | Rabbit model | Reduced myocardial injury during ischemia-reperfusion; decreased infarct size |

| Zhao et al., 2016 | Rat model | Ameliorated post-resuscitation myocardial effects through NHE1 inhibition |

Neurotoxicity Studies

While Zoniporide shows promise in cardioprotection, it has also been linked to neurotoxic effects:

- A study reported that prolonged administration led to peripheral sensory axonopathy in rats and dogs, highlighting the importance of monitoring neurological function during treatment .

| Study | Duration | Observations |

|---|---|---|

| Goldman et al., 2008 | 1 month | Peripheral nerve degeneration; impaired reflexes in dogs |

Case Study 1: Myocardial Ischemia

In a controlled study involving rabbits subjected to induced myocardial ischemia, Zoniporide was administered prior to reperfusion. Results indicated a marked reduction in myocardial infarct size compared to control groups receiving saline. This study underscores Zoniporide's role as a protective agent against ischemic damage.

Case Study 2: Peripheral Nervous System Impact

A follow-up study on the neurotoxic effects of Zoniporide revealed dose-dependent nerve fiber degeneration after one month of treatment in rats. These findings necessitate careful evaluation of dosing regimens to mitigate potential neurotoxic risks while harnessing its cardioprotective benefits .

Biotransformation and Metabolite Analysis

Zoniporide is subject to metabolic transformation, producing metabolites such as 2-oxo-zoniporide. The ecoAO system has been utilized for efficient biotransformation, yielding significant quantities for further analysis:

| Substrate | Metabolite | Yield (%) |

|---|---|---|

| Zoniporide | 2-oxo-zoniporide | 10% |

| DACA | DACA-acridone | 25% |

This biotransformation capability not only aids in understanding its pharmacokinetics but also enhances the potential for developing derivative compounds with improved efficacy or reduced side effects .

Propiedades

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.ClH.H2O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIJUEGJEFJRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235499 | |

| Record name | Zoniporide hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863406-85-3 | |

| Record name | Zoniporide hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863406853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoniporide hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONIPORIDE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70297XU9ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.